(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16341107
Molecular Formula: C23H27NO7
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO7 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H27NO7/c1-5-30-16-10-8-15(13-18(16)29-4)20-19(21(25)17-9-7-14(2)31-17)22(26)23(27)24(20)11-6-12-28-3/h7-10,13,20,26H,5-6,11-12H2,1-4H3 |
| Standard InChI Key | YOUUUBGPDBHMBH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=C(O3)C)OC |
Introduction
The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule belonging to the pyrrolidine derivatives class. It features a pyrrolidine core, a five-membered nitrogen-containing ring, substituted with various aromatic and heterocyclic moieties. The presence of hydroxy, ethoxy, and methoxy groups enhances its potential reactivity and biological activity, making it a candidate for investigation within medicinal chemistry.
Structural Features
This compound's structure includes multiple functional groups that contribute to its potential biological activity. The molecular formula can be derived from the systematic breakdown of its components, allowing for calculations related to molecular weight and potential interactions with biological targets. The compound's structural intricacies suggest several potential applications, particularly in pharmaceutical chemistry.
| Component | Description |
|---|---|
| Pyrrolidine Core | Five-membered nitrogen-containing ring |
| Ethoxy Group | Enhances reactivity and solubility |
| Methoxy Group | Contributes to biological activity |
| Hydroxy Group | Imparts potential for hydrogen bonding |
| Furan Derivative | Adds to the compound's heterocyclic complexity |
Synthesis Methods
The synthesis of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Common methods include the manipulation of simpler organic molecules through various chemical transformations, such as condensation reactions and substitution reactions. The choice of synthesis route depends on the availability of starting materials and the desired yield and purity of the final product.
| Synthesis Steps | Description |
|---|---|
| 1. Preparation of Starting Materials | Synthesis or procurement of necessary precursors |
| 2. Condensation Reaction | Formation of the pyrrolidine core |
| 3. Substitution Reactions | Introduction of ethoxy, methoxy, and hydroxy groups |
| 4. Purification | Isolation and purification of the final compound |
Potential Applications
Given its complex structure and diverse functional groups, (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione has potential applications in several fields:
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Medicinal Chemistry: The compound's unique structure suggests it may exhibit pharmacological properties, making it a candidate for further investigation.
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Organic Synthesis: Its complex structure can serve as a model for developing new synthetic methodologies.
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Pharmaceutical Research: The presence of multiple functional groups enhances its potential for biological activity, which could be explored for therapeutic uses.
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